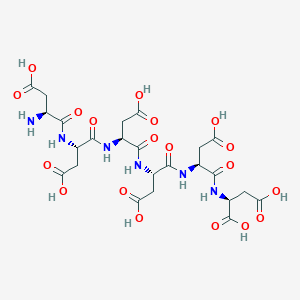
Asp-Asp-Asp-Asp-Asp-Asp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Asp-Asp-Asp-Asp-Asp-Asp is a useful research compound. Its molecular formula is C24H32N6O19 and its molecular weight is 708.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Asp-Asp-Asp-Asp-Asp-Asp, also known as hexapeptide D6K, is a synthetic peptide composed of six aspartic acid residues. This compound has garnered interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for research and therapeutic applications.
Structure and Properties
Chemical Structure:
- This compound comprises six aspartic acid residues linked by peptide bonds. Its sequence can be represented as D-D-D-D-D-D, where "D" denotes aspartic acid.
Physical Properties:
- The peptide is characterized by a high degree of polarity and hydrophilicity due to the presence of multiple carboxyl groups. This affects its solubility in aqueous environments and its interaction with biological molecules.
Biological Activities
This compound exhibits several notable biological activities:
-
Cell Signaling:
- This peptide is involved in various signaling pathways, particularly in cell adhesion and migration. It may serve as a ligand for specific receptors on cell membranes, influencing cellular responses to external stimuli.
-
Enzyme Activation:
- This compound acts as a recognition sequence for serine proteases such as enteropeptidase (enterokinase). Upon cleavage by enteropeptidase, it activates trypsinogen into trypsin, which initiates a cascade of digestive enzyme activations essential for protein digestion in the gut.
-
Potential Therapeutic Applications:
- Due to its role in enzyme activation, this compound may have implications in digestive health and could be explored for therapeutic uses in conditions related to protein malabsorption or digestive enzyme deficiencies.
The biological activity of this compound can be attributed to its structural features:
- Binding Affinity: The specific sequence allows it to bind selectively to target enzymes or receptors. Studies have shown that modifications to the peptide can enhance binding affinity and specificity .
- Stability and Degradation: Research indicates that the stability of aspartic acid residues can influence the peptide's biological function. Deamidation and isomerization processes can affect its activity over time .
Case Studies and Research Findings
Recent studies have highlighted the significance of this compound in various biological contexts:
- Study on Enzyme Activation: A study demonstrated that the cleavage of Asp-D6K by enteropeptidase significantly increased trypsin activity, leading to enhanced protein digestion in vitro.
- Cell Migration Experiments: In cellular assays, Asp-D6K promoted cell migration in fibroblast cultures, suggesting its role in wound healing processes.
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Enzyme Activation | Cleavage by enteropeptidase activates trypsinogen |
| Cell Migration | Promotes migration in fibroblast cultures |
| Binding Affinity | Structural modifications enhance receptor binding |
Properties
Molecular Formula |
C24H32N6O19 |
|---|---|
Molecular Weight |
708.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C24H32N6O19/c25-7(1-13(31)32)19(43)26-8(2-14(33)34)20(44)27-9(3-15(35)36)21(45)28-10(4-16(37)38)22(46)29-11(5-17(39)40)23(47)30-12(24(48)49)6-18(41)42/h7-12H,1-6,25H2,(H,26,43)(H,27,44)(H,28,45)(H,29,46)(H,30,47)(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,48,49)/t7-,8-,9-,10-,11-,12-/m0/s1 |
InChI Key |
AVTYRFNMUKCTIC-ZNSCXOEOSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















